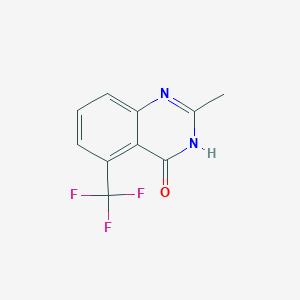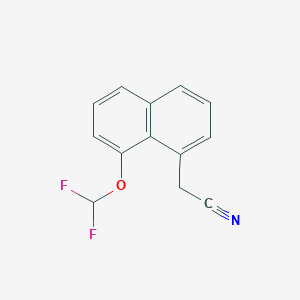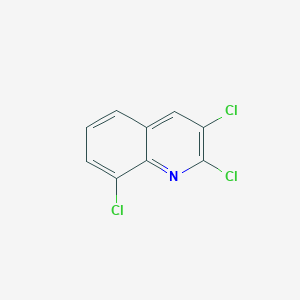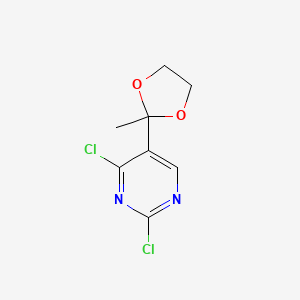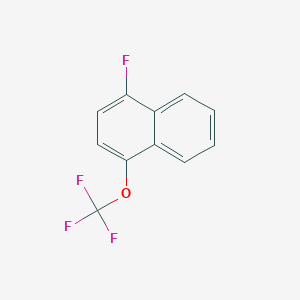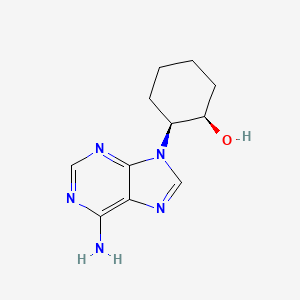
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol This compound is characterized by the presence of a naphthalene ring substituted with hydroxyl groups and a methyl group, along with a propanone side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
1-(3,4-Dihydroxyphenyl)-2-propanone: Similar structure but lacks the naphthalene ring.
1-(3,4-Dihydroxy-7-ethylnaphthalen-2-yl)propan-1-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)propan-1-one is unique due to the presence of both hydroxyl groups and a methyl group on the naphthalene ring, which may contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
61983-39-9 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C14H14O3/c1-3-12(15)11-7-9-6-8(2)4-5-10(9)13(16)14(11)17/h4-7,16-17H,3H2,1-2H3 |
Clé InChI |
GSRWFDMOSRNDGP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


